Piriprost potassium
Piriprost potassium
Piriprost is a structural analog of prostaglandin I2 (PGI2) with low IP receptor-mediated activity. Piriprost inhibits 5-lipoxygenase with an IC50 around 100 µM, as measured by the release of 5-HETE from cultured myometrial cells. Piriprost inhibits the release of histamine and leukotrienes from isolated porcine lung cells with an IC50 of 0.11 µM, implicating its role in inflammation and allergic responses.
Brand Name:
Vulcanchem
CAS No.:
88851-62-1
VCID:
VC21236903
InChI:
InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1
SMILES:
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+]
Molecular Formula:
C26H34KNO4
Molecular Weight:
463.6 g/mol
Piriprost potassium
CAS No.: 88851-62-1
Cat. No.: VC21236903
Molecular Formula: C26H34KNO4
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Piriprost is a structural analog of prostaglandin I2 (PGI2) with low IP receptor-mediated activity. Piriprost inhibits 5-lipoxygenase with an IC50 around 100 µM, as measured by the release of 5-HETE from cultured myometrial cells. Piriprost inhibits the release of histamine and leukotrienes from isolated porcine lung cells with an IC50 of 0.11 µM, implicating its role in inflammation and allergic responses. |
|---|---|
| CAS No. | 88851-62-1 |
| Molecular Formula | C26H34KNO4 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate |
| Standard InChI | InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 |
| Standard InChI Key | UFJDMFZMRXDIKI-FFGYHVHASA-M |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] |
| SMILES | CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] |
| Canonical SMILES | CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] |
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